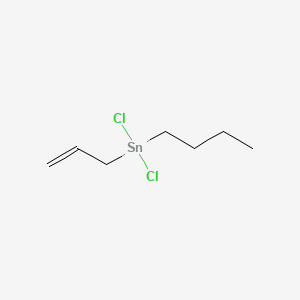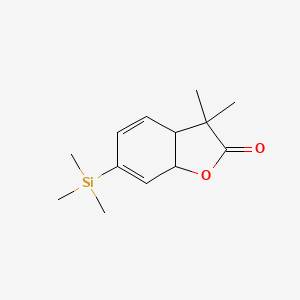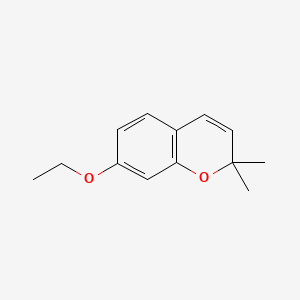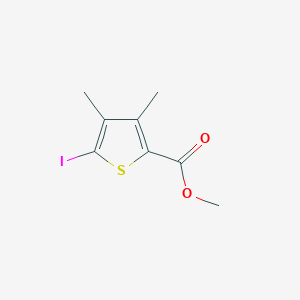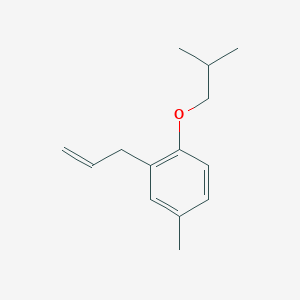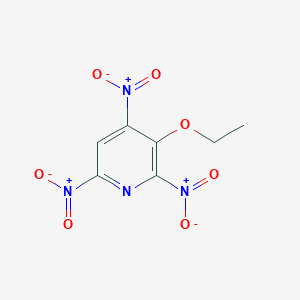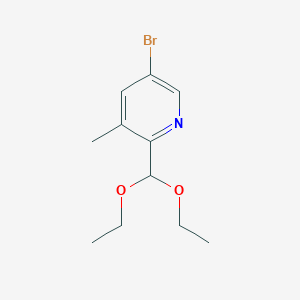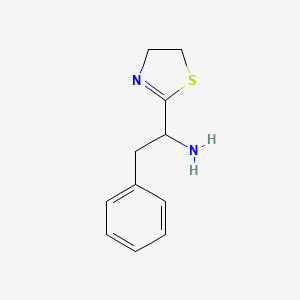
(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine is a compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products, such as vitamin B1 (thiamine) and penicillin. Thiazole derivatives have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine. This reaction yields 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of hydrazonoyl halides as precursors. The reaction conditions typically include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Análisis De Reacciones Químicas
Types of Reactions: (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine. The reaction conditions often involve the use of solvents such as ethanol and catalysts like triethylamine .
Major Products Formed: The major products formed from these reactions include 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione and 2-(4-(1-(2-(5-(2-Arylhydrazono)-4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)-phenyl)isoindoline-1,3-dione .
Aplicaciones Científicas De Investigación
(S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine has a wide range of scientific research applications. It is used in chemistry for the synthesis of various thiazole derivatives. In biology, it is used for its antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities. In medicine, it is used for its potential anticancer properties. In industry, it is used in the development of pain therapy drugs and as fibrinogenic receptor antagonists with antithrombotic activity .
Mecanismo De Acción
The mechanism of action of (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1. They also act as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (S)-1-(4,5-dihydrothiazol-2-yl)-2-phenylethanamine include other thiazole derivatives such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Uniqueness: The uniqueness of this compound lies in its wide range of medicinal and biological properties, including its potential anticancer properties and its use in the development of pain therapy drugs .
Propiedades
Fórmula molecular |
C11H14N2S |
|---|---|
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H14N2S/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
Clave InChI |
IMMKNRHXDOEYJN-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
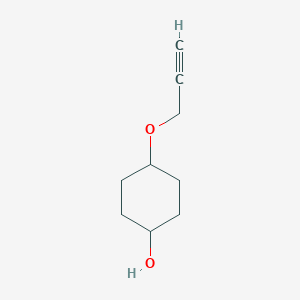
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
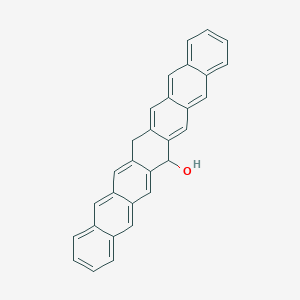
![2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B12640873.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
